molecular formula C13H16ClF3N4O2 B4345563 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE

3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE

Cat. No.: B4345563
M. Wt: 352.74 g/mol
InChI Key: DFMAPYVRIKIMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, is notable for its unique structural features, including the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, 4-chloro-3,5-dimethyl-1H-pyrazole can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with hydrazine hydrate.

    Introduction of the propanoyl group: The pyrazole derivative can then be reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to introduce the propanoyl group.

    Addition of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenylamine

Uniqueness

3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to its combination of chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N4O2/c1-7-6-12(23,13(15,16)17)21(18-7)10(22)4-5-20-9(3)11(14)8(2)19-20/h23H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMAPYVRIKIMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CCN2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE
Reactant of Route 2
3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE
Reactant of Route 3
3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE
Reactant of Route 4
3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE
Reactant of Route 5
3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE
Reactant of Route 6
3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE

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